2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of thiazole and benzo[d]thiazole rings
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For example, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others may interfere with bacterial quorum sensing pathways .
Biochemical Pathways
For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the thiazole ring. The pyrrolidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the benzo[d]thiazole ring via intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as piperidine and ethanol are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide: shares similarities with other thiazole and benzo[d]thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes available data on its biological activity, focusing on relevant studies, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrolidine moiety and a benzo[d]thiazole structure, which may contribute to its biological efficacy. The molecular formula is C16H16N4O1S2, and its molecular weight is approximately 368.45 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the thiazole moiety plays a crucial role in its antimicrobial action. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
Antiviral Activity
Preliminary investigations have suggested that this compound may possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, particularly against coronaviruses. The mechanism of action appears to involve interference with viral protein synthesis, although detailed mechanisms remain to be fully elucidated .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects against A431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values were found to be lower than those of reference compounds like doxorubicin, indicating strong antiproliferative activity .
Table 1: Summary of Biological Activities
Activity Type | Tested Against | IC50/ED50 Values | Mechanism |
---|---|---|---|
Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall synthesis |
Antiviral | Coronaviruses | Not specified | Inhibition of viral protein synthesis |
Anticancer | A431, Jurkat cells | < Doxorubicin's IC50 | Induction of apoptosis, interference with cell cycle |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Ring : Essential for antimicrobial activity.
- Pyrrolidine Moiety : Contributes to the interaction with biological targets.
- Benzo[d]thiazole Component : Enhances cytotoxicity through specific receptor interactions.
Research suggests that modifications to the thiazole and pyrrolidine components can significantly alter the biological activity, indicating a strong SAR correlation .
Case Studies
Several studies have investigated the efficacy of this compound in detail:
- Anticancer Study : A recent study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that compounds with similar structures showed varying degrees of effectiveness based on their substituents .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound exhibited enhanced antimicrobial properties compared to their parent structures, supporting the notion that structural modifications can lead to improved efficacy .
Properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-10-18-13-3-2-11(8-14(13)23-10)15(21)19-12-4-6-20(9-12)16-17-5-7-22-16/h2-3,5,7-8,12H,4,6,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIJODLNJMLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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